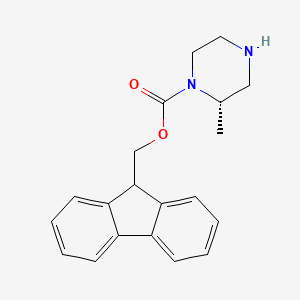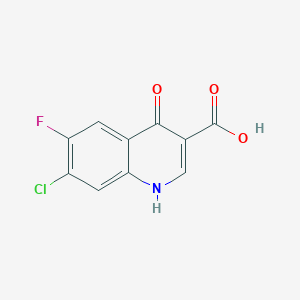
7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
概要
説明
7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is a chemical compound with the empirical formula C13H9ClFNO3 . It is a bacteriostatic antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria .
Synthesis Analysis
This compound can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
Molecular Structure Analysis
The molecular weight of this compound is 281.67 . The SMILES string representation is OC(=O)C1=CN(C2CC2)c3cc(Cl)c(F)cc3C1=O .
Chemical Reactions Analysis
Being a chlorinated aromatic carboxylic acid derivative, it has acidic properties and can react with bases to form corresponding salts . Under acidic conditions, it may undergo esterification reactions to form ester compounds .
Physical And Chemical Properties Analysis
This compound is a white to light yellow solid . It is soluble in some organic solvents such as ethanol and ether, but insoluble in water . The melting point is 242-245 °C .
科学的研究の応用
Antimicrobial and Antibacterial Studies:
- This compound is utilized in the synthesis of fluoroquinolone-based 4-thiazolidinones, which have been screened for antifungal and antibacterial activities (Patel & Patel, 2010).
- The compound has been used in the synthesis of N-substituted regioisomers of besifloxacin, highlighting its role in creating variations of existing antibacterial agents (Xia, Chen, & Yu, 2013).
- It plays a crucial role in the study of quinolone antibiotics, especially in the synthesis of ciprofloxacin and norfloxacin (Kalkote et al., 1996).
Synthetic Chemistry and Compound Development
4. This compound is used in the synthesis of various quinolone derivatives, demonstrating its importance in developing novel antibacterial agents with diverse applications (Al-Hiari et al., 2011).
- It's instrumental in the synthesis of new heterocyclic products, such as hexahydro-2,7-dioxopyrido[2,3-f]quinoxaline-8-carboxylic acids, indicating its role in expanding the range of antibacterial compounds (Al-Hiari et al., 2011).
- The compound has been used to create a variety of quinolone derivatives, including those with antibacterial potency against strains like E. coli and S. aureus (Al-Hiari et al., 2007).
Chemical Structure and Reactivity Analysis
7. Its role in the synthesis of 1,4-dihydro-4-oxopyridinecarboxylic acids and their derivatives, and their structure-activity relationships, highlights its significance in medicinal chemistry (Matsumoto et al., 1984).
- The compound is essential in the synthesis of novel quinolones and understanding their antibacterial activity, demonstrating its importance in the development of new drugs (Kumar et al., 2014).
Photostability and Photochemical Studies
9. Studies on the photochemistry of derivatives of this compound, such as ciprofloxacin, in aqueous solutions contribute to understanding the stability and behavior of these drugs under various conditions (Mella, Fasani, & Albini, 2001).
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolonic acid inhibits the activity of DNA gyrase and topoisomerase IV by binding to their ATP-binding site . This prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication . As a result, the bacteria cannot replicate and eventually die .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication process . This leads to the cessation of bacterial growth and eventually bacterial death .
Pharmacokinetics
Like other quinolones, it is expected to be well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The inhibition of bacterial DNA replication by fluoroquinolonic acid leads to the death of the bacteria . This makes it an effective bacteriostatic antibiotic against a broad spectrum of Gram-positive and Gram-negative bacteria .
Action Environment
The action of fluoroquinolonic acid can be influenced by various environmental factors. For instance, its solubility and stability can be affected by pH and temperature . Moreover, the presence of divalent cations like Mg2+ and Ca2+ can interfere with its absorption in the gastrointestinal tract . Therefore, these factors should be considered when using fluoroquinolonic acid as an antibiotic .
特性
IUPAC Name |
7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClFNO3/c11-6-2-8-4(1-7(6)12)9(14)5(3-13-8)10(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPLBBILFCVNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)NC=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




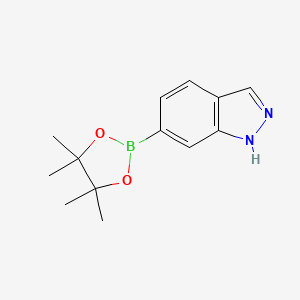
![2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide](/img/structure/B6593930.png)
![7-Fluorospiro[isochromane-1,4'-piperidine]](/img/structure/B6593940.png)
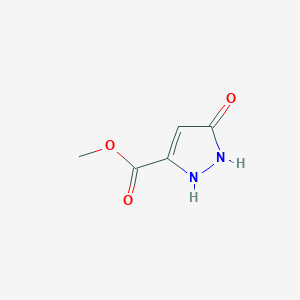
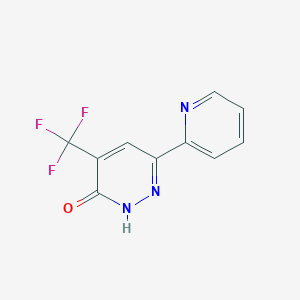

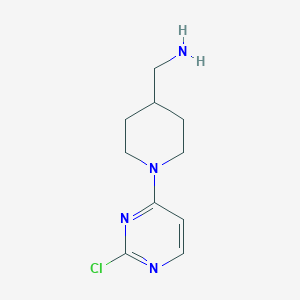
![5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B6593965.png)

![tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B6593973.png)
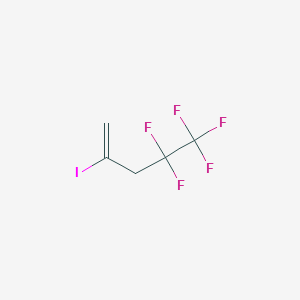
![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6593992.png)
